2-(Naphthalen-1-yloxy)propanamide
Overview
Description
2-(Naphthalen-1-yloxy)propanamide is a monocarboxylic acid amide that is propanamide substituted by a naphthalen-1-yloxy group at position 2. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yloxy)propanamide typically involves the reaction of naphthol with propionyl chloride in the presence of a base to form the naphthalen-1-yloxypropionyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yloxy)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthalen-1-yloxypropanoic acid.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Naphthalen-1-yloxypropanoic acid.
Reduction: Naphthalen-1-yloxypropylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-(Naphthalen-1-yloxy)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The primary mechanism of action of 2-(Naphthalen-1-yloxy)propanamide involves the inhibition of cell division. It blocks the G1 and G2 phases of the mitotic cycle and DNA synthesis, thereby reducing the synthesis and activity of plant proteins. This mechanism is particularly effective in its use as a herbicide .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(naphthalen-1-yloxy)propanamide: Similar structure but with diethyl groups on the nitrogen.
2-(Naphthalen-1-yloxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of a propanamide group.
Uniqueness
2-(Naphthalen-1-yloxy)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cell division makes it particularly valuable in agricultural applications as a herbicide .
Properties
IUPAC Name |
2-naphthalen-1-yloxypropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJKJOYWHVMPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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